Trifludimoxazin

Descripción general

Descripción

Trifludimoxazin es un herbicida de acción rápida que se utiliza para controlar las malezas de hoja ancha y de césped. Es un compuesto sintético que pertenece al grupo de herbicidas triazinona. This compound tiene baja solubilidad acuosa y volatilidad, y no se espera que sea persistente en los suelos. Demuestra baja toxicidad para la mayoría de la fauna y flora y tiene baja toxicidad para los mamíferos si se ingiere .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de trifludimoxazin implica múltiples pasos, comenzando con la preparación del núcleo de triazinona. Los pasos clave incluyen:

Formación del anillo de triazinona: Esto implica la reacción de aminas apropiadas con cloruro de cianúrico en condiciones controladas.

Introducción del grupo benzoxazinona: Este paso implica la reacción del intermedio de triazinona con un derivado de benzoxazinona.

Modificaciones finales: El producto final se obtiene introduciendo el grupo trifluorometilo y otros grupos funcionales necesarios mediante diversas reacciones químicas.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Síntesis a granel de intermedios: Se sintetizan grandes cantidades de intermedios en reactores.

Purificación: Los intermedios se purifican utilizando técnicas como la cristalización y la destilación.

Ensamblaje final: El producto final se ensambla a través de una serie de reacciones químicas, seguido de purificación y control de calidad

Análisis De Reacciones Químicas

Tipos de reacciones: Trifludimoxazin experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes derivados.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

Case Studies and Research Findings

- Inhibition Profile : Research indicates that trifludimoxazin effectively inhibits mutated PPO2 enzymes from various Amaranthus species. In studies where these enzymes were expressed in Escherichia coli, this compound demonstrated superior inhibition compared to other commonly used PPO-inhibiting herbicides .

- Transgenic Studies : Ectopic expression of mutant PPO2 genes in Arabidopsis confirmed that this compound retains its inhibitory activity even against plants expressing resistant alleles. This suggests its potential for widespread application in fields where resistant weed populations are prevalent .

- Field Trials : Field trials have shown that this compound can effectively control broadleaf weeds that exhibit multiple target site mutations, thus providing a viable alternative for farmers facing challenges with traditional herbicides .

Toxicological Profile

This compound has been evaluated for its toxicity and environmental impact. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity through oral, dermal, and inhalational routes. It is not classified as an eye irritant or skin sensitizer .

- Carcinogenicity : Long-term studies in rats and mice revealed no significant carcinogenic risk, with thyroid follicular tumors noted as a rat-specific response rather than a general concern for human health .

- Environmental Persistence : Research indicates low potential for volatilization and minimal risk of air contamination following application, making it suitable for use in sensitive environments .

Comparative Efficacy Table

| Herbicide | Target Site Resistance | Efficacy Against Mutated PPO2 | Safety Profile |

|---|---|---|---|

| This compound | Yes | High | Low acute toxicity |

| Fomesafen | Yes | Moderate | Moderate toxicity |

| Saflufenacil | Yes | Low | Moderate toxicity |

Mecanismo De Acción

Trifludimoxazin ejerce sus efectos inhibiendo la enzima protoporfirinógeno oxidasa (PPO). Esta inhibición conduce a la acumulación de protoporfirinógeno IX, lo que provoca la ruptura de la membrana celular y, en última instancia, la muerte de las malezas diana. Los objetivos moleculares incluyen la enzima PPO, y las vías involucradas están relacionadas con la biosíntesis de clorofila y hemo .

Compuestos similares:

Flumioxazin: Otro herbicida inhibidor de la PPO que se utiliza para aplicaciones similares.

Saflufenacil: Un herbicida inhibidor de la PPO con un modo de acción similar.

Comparación: this compound es único debido a su estructura química específica, que proporciona una eficacia y selectividad mejoradas en comparación con otros inhibidores de la PPO. Tiene un espectro de actividad más amplio y puede controlar una gama más amplia de especies de malezas. Además, tiene una persistencia y toxicidad ambientales más bajas, lo que lo convierte en una opción más respetuosa con el medio ambiente .

Comparación Con Compuestos Similares

Flumioxazin: Another PPO-inhibiting herbicide used for similar applications.

Saflufenacil: A PPO-inhibiting herbicide with a similar mode of action.

Comparison: Trifludimoxazin is unique due to its specific chemical structure, which provides enhanced efficacy and selectivity compared to other PPO inhibitors. It has a broader spectrum of activity and can control a wider range of weed species. Additionally, it has lower environmental persistence and toxicity, making it a more environmentally friendly option .

Actividad Biológica

Trifludimoxazin is a novel herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme critical in the chlorophyll biosynthesis pathway. This article delves into the biological activity of this compound, highlighting its mechanism of action, toxicity profile, and efficacy against various weed species.

This compound targets the PPO enzyme, which is pivotal for the synthesis of protoporphyrin IX, a precursor to chlorophyll. By inhibiting PPO, this compound disrupts the photosynthetic process in plants, leading to cell death. This herbicide is particularly effective against weeds that have developed resistance due to mutations in the PPO2 gene.

Inhibition Profile

Recent studies have demonstrated that this compound effectively inhibits various PPO2 enzymes with target site mutations. For instance, it was shown to fully inhibit the PPO1 enzyme carrying the A212T mutation, making it a valuable tool for managing herbicide-resistant weed populations. The inhibition kinetics were evaluated using mutated Amaranthus spp. PPO2 enzymes expressed in Escherichia coli, revealing strong inhibitory effects both at the enzyme level and in transgenic plants expressing mutant PPO2 .

General Toxicity

The toxicity profile of this compound has been assessed through multiple animal studies. Key findings include:

- Dermal Toxicity : Low dermal penetration was observed, indicating low toxicity via this route. In a 28-day study on rats, no adverse clinical signs were noted even at high doses (1000 mg/kg bw/day) .

- Genotoxicity : this compound was not found to be genotoxic in several studies, including bacterial reverse mutation tests and chromosomal aberration assays .

- Carcinogenicity : Long-term studies indicated that while thyroid follicular tumors occurred in rats, these findings are considered rat-specific and not relevant to human risk assessment .

Reproductive and Developmental Toxicity

This compound has also been evaluated for its effects on reproduction and fetal development:

- In pregnant rabbits administered doses up to 500 mg/kg bw/day, there was an increased incidence of late abortions and skeletal malformations in surviving fetuses .

- The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was determined to be 600 mg/kg bw/day .

Efficacy Against Weeds

This compound has shown significant efficacy in controlling various weed species. Research indicates:

- Effective management of Amaranthus spp., particularly waterhemp and giant ragweed, at application rates of 12.5 or 25 g/ha .

- It demonstrates potential as a preplant burndown herbicide, providing control over resistant weed populations when mixed with other herbicides .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Propiedades

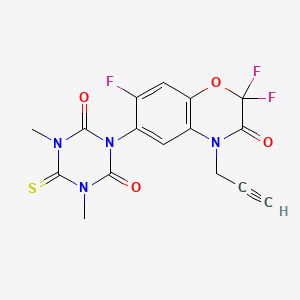

IUPAC Name |

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHZOGYUMMIAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020461 | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258836-72-4 | |

| Record name | Trifludimoxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifludimoxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifludimoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUDIMOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.